1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Historical Evolution of Pyrazolo[3,4-d]pyrimidine-Based Pharmacophores
The pyrazolo[3,4-d]pyrimidine nucleus was first synthesized in the mid-20th century as part of efforts to develop adenosine analogs for cancer and viral therapies. Early work focused on its structural similarity to purine bases, enabling interference with nucleotide metabolism in rapidly dividing cells. Over decades, synthetic methodologies evolved to enable functionalization at multiple positions, enhancing target specificity and pharmacokinetic properties.
A pivotal advancement occurred in the 2010s with the discovery of pyrazolo[3,4-d]pyrimidine derivatives as cyclin-dependent kinase 2 (CDK2) inhibitors. For instance, thioglycoside derivatives demonstrated nanomolar inhibitory activity against CDK2/cyclin A2, with compound 14 (IC₅₀: 0.057 μM) outperforming sorafenib in cytotoxicity assays. Concurrently, researchers optimized the scaffold for epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibition, leading to compounds with submicromolar potency in lung and breast cancer models.
Table 1: Key Milestones in Pyrazolo[3,4-d]pyrimidine Drug Discovery
Structural Analogies to Purine Nucleotides and Implications for Target Selectivity
The pyrazolo[3,4-d]pyrimidine scaffold shares a striking resemblance with adenine and guanine, featuring:
- A six-membered pyrimidine ring analogous to the purine’s pyrimidine moiety.
- A five-membered pyrazole ring mimicking the purine’s imidazole component.
- Substituents at positions 1, 4, and 6 that mimic purine’s functional groups (e.g., amino, ethyl, propyl).
This structural mimicry enables competitive binding to ATP pockets in kinases. For example, 1-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives exploit the N1-ethyl group to occupy hydrophobic regions of CDK2, while the 4-amine forms hydrogen bonds with Leu83. Similarly, EGFR-TK inhibitors leverage the N-propyl chain to enhance van der Waals interactions with gatekeeper residues.
Table 2: Structural Comparison with Purine Nucleotides
| Feature | Pyrazolo[3,4-d]pyrimidine | Purine (Adenine/Guanine) | Target Interaction |
|---|---|---|---|
| 6-membered ring | Pyrimidine | Pyrimidine | Base pairing |
| 5-membered ring | Pyrazole | Imidazole | Kinase hinge region binding |
| Position 1 | Ethyl group | Hydrogen | Hydrophobic pocket occupancy |
| Position 4 | Primary amine | Amino group | Hydrogen bonding |
Molecular docking studies confirm that these analogies facilitate selective inhibition. For instance, 1-ethyl-N-propyl derivatives exhibit >10-fold selectivity for CDK2 over CDK1 due to differential binding pocket flexibility. The scaffold’s modularity allows tuning of electronic and steric properties to optimize target engagement, as evidenced by structure-activity relationship studies across >50 derivatives.
Properties
Molecular Formula |
C10H15N5 |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-ethyl-N-propylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H15N5/c1-3-5-11-9-8-6-14-15(4-2)10(8)13-7-12-9/h6-7H,3-5H2,1-2H3,(H,11,12,13) |
InChI Key |
BBVBLCCRJCXDJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC=N1)CC |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Construction
The pyrazolo[3,4-d]pyrimidine core is typically assembled via condensation reactions. A widely adopted approach involves the cyclization of 1,3-dielectrophilic precursors with hydrazine derivatives. For 1-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the synthesis begins with commercially available 1H-pyrazolo[3,4-d]pyrimidin-4-amine (compound 2 ). The critical steps involve sequential N-alkylation to introduce the ethyl and propyl groups at the N1 and N4 positions, respectively.
Sequential N-Alkylation Strategy
-
Step 1: N1-Ethylation
Treatment of 2 with ethylating agents (e.g., ethyl bromide or ethyl iodide) in the presence of a strong base (e.g., NaH or K₂CO₃) in polar aprotic solvents (DMF, DMSO) yields 1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (4 ). Optimal conditions (70°C, 12 hours) achieve >85% yield. -
Step 2: N4-Propylation
Subsequent propylation of 4 using propyl bromide or tosylate under similar conditions introduces the N-propyl group. Microwave-assisted reactions (100°C, 30 minutes) enhance efficiency, reducing side-product formation.
One-Pot Alkylation
Recent advances demonstrate a one-pot method using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate simultaneous ethylation and propylation. This approach reduces purification steps and improves overall yield (78–82%).
Alternative Pathways via Heterocyclic Acetonitriles
A novel two-step route from heterocyclic acetonitriles involves:
-
Knoevenagel Condensation : Reaction of acetonitrile derivatives with aldehydes to form α,β-unsaturated nitriles.
-
Cyclization with Hydrazine : Spontaneous cyclization yields the pyrazolo[3,4-d]pyrimidine core.
This method allows modular substitution but requires stringent control of reaction conditions to avoid regiochemical ambiguity.
Mechanistic Insights and Optimization
Regioselectivity in N-Alkylation
The N1 position of the pyrazolo[3,4-d]pyrimidine scaffold exhibits higher nucleophilicity than N4, enabling selective ethylation before propylation. Computational studies attribute this to the electron-donating effects of the pyrimidine ring, which stabilize the N1 anion intermediate.
Catalytic and Solvent Effects
-
Base Selection : K₂CO₃ outperforms stronger bases (e.g., NaH) by minimizing decomposition.
-
Solvent Systems : DMF enhances solubility of intermediates, while toluene improves selectivity for monoalkylation.
-
Microwave Irradiation : Reduces reaction time from 12 hours to 30 minutes with comparable yields.
Analytical Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Alkylation and Functional Group Modifications
The pyrazolo[3,4-d]pyrimidine core undergoes regioselective alkylation at the N1 position. For example:
-
Reaction with alkyl halides : Treatment with propyl iodide under basic conditions (e.g., K₂CO₃ in DMF) yields N-propyl derivatives. This step is critical for introducing the ethyl and propyl substituents observed in the target compound .
-
Mitsunobu reaction : Used to couple chiral piperidine derivatives to the pyrazolo[3,4-d]pyrimidine scaffold, though this method is often avoided due to waste generation .
Key Conditions :
| Reaction Type | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Alkylation | Propyl iodide, K₂CO₃ | DMF | 80°C | 85% |
| Mitsunobu | DIAD, PPh₃ | THF | 0°C → RT | 60% |
Nucleophilic Substitution Reactions
The 4-amino group and chlorine substituents (if present) participate in nucleophilic substitutions:
-
Amination : Reaction with hydrazine hydrate replaces chlorine at the 4-position, forming the 4-amine derivative .
-
Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids introduce aryl groups at the 3-position .
Example Reaction :
Conditions : Dioxane/H₂O (3:1), 90°C, 12 h .
Condensation and Cyclization
The scaffold participates in Knoevenagel condensations to form fused rings:
-
Malononitrile condensation : Reacts with malononitrile in the presence of diisopropylethylamine (DIPEA) to generate intermediates for further functionalization .
-
Hydrazone formation : Reaction with aromatic aldehydes (e.g., benzaldehyde) forms hydrazones, enabling library synthesis for drug discovery .
Mechanistic Insight :
The 4-amino group acts as a nucleophile, attacking electrophilic carbonyl carbons in aldehydes or ketones. The resulting Schiff base undergoes cyclization under acidic or thermal conditions .
Protection and Deprotection Strategies
-
Boc protection : The 4-amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in THF, enabling selective functionalization of other sites .
-
Deprotection : Trifluoroacetic acid (TFA) cleaves the Boc group, regenerating the free amine for subsequent reactions .
Yield Optimization :
| Step | Reagent | Solvent | Time | Yield |
|---|---|---|---|---|
| Boc Protection | Boc₂O, DMAP | THF | 4 h | 92% |
| Deprotection | TFA/DCM (1:1) | DCM | 2 h | 95% |
Biological Activity-Driven Modifications
Derivatives are synthesized to enhance pharmacological properties:
-
Acrylamide formation : Reaction with acryloyl chloride introduces a Michael acceptor moiety, improving kinase inhibition (e.g., EGFR) .
-
Sugar conjugation : Condensation with D-glucose or D-xylose under acidic conditions generates glycosylated analogs for improved solubility .
Case Study :
Compound 12b (a derivative with a 4-phenoxyphenyl group) exhibited potent EGFR inhibition (IC₅₀ = 0.016 µM) and antiproliferative activity against A549 lung cancer cells (IC₅₀ = 8.21 µM) .
Stability and Degradation Pathways
-
Hydrolysis : The 4-amine group is susceptible to oxidative degradation under acidic conditions, forming pyrazolo[3,4-d]pyrimidin-4-ol.
-
Photodegradation : Exposure to UV light induces ring-opening reactions, necessitating storage in amber vials.
Scientific Research Applications
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine scaffold, including 1-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has been extensively studied for its potential as an anticancer agent. Recent research indicates that derivatives of this compound can act as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy:
- EGFR Inhibition : Compounds derived from this scaffold have shown potent anti-proliferative activities against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). For instance, one study reported a derivative with an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) .
- Mechanism of Action : The mechanism involves competitive inhibition of ATP binding to the EGFR, which is essential for its activation and subsequent signaling pathways that promote tumor growth .
Anti-inflammatory Properties
Another major application of this compound is in the development of anti-inflammatory agents:
- Inflammation Models : Studies have demonstrated that derivatives exhibit lower toxicity and ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac . They have been evaluated for their efficacy in reducing carrageenan-induced edema in animal models.
- Cytokine Modulation : The anti-inflammatory effects are attributed to the modulation of pro-inflammatory cytokines and pathways involved in inflammation .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Broad-Spectrum Efficacy : Some derivatives have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .
Case Studies and Research Findings
Several studies highlight the compound's potential across different therapeutic areas:
Mechanism of Action
The mechanism of action of 1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Substituent Impact on Target Affinity and Selectivity
Key Observations :
- Hydrophobic substituents (e.g., phenoxyphenyl, phenylethynyl) enhance target binding via hydrophobic pocket interactions, as seen in OSI-027 and Src inhibitors .
- Alkyl groups (e.g., ethyl, propyl) at the 1-position may improve metabolic stability compared to aryl groups, which are prone to oxidative metabolism .
- N4-Amine modifications (e.g., propylamine in the target compound) could balance solubility and membrane permeability, though direct data are lacking.
Pharmacokinetic and Toxicity Considerations
- ADME Profiles: Bulky substituents (e.g., phenoxyphenyl) improve target residence time but may reduce solubility. Propylamine at N4 could enhance water solubility compared to methyl or aryl groups .
- Toxicity: Pyrazolopyrimidine analogs with methyl or aryl groups show mutagenicity in Ames tests but are non-carcinogenic in rodent models . Ethyl/propyl substituents might mitigate toxicity risks due to reduced electrophilicity.
Biological Activity
1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its diverse pharmacological properties. The molecular formula is with a molecular weight of approximately 163.18 g/mol .
Anticancer Activity
Recent studies have indicated that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, a study on related compounds showed that they acted as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), with IC50 values ranging from 0.3 to 24 µM . These findings suggest that this compound may also possess similar inhibitory effects against these targets.
Table 1: Inhibitory Concentrations of Related Compounds
| Compound | Target | IC50 (µM) |
|---|---|---|
| Compound 5i | EGFR | 0.3 |
| Compound 5i | VEGFR2 | 7.6 |
| Compound 9e | Topo-II | 31 |
The compound's mechanism of action involves inducing apoptosis in cancer cells and inhibiting cell migration and cycle progression . In an MCF-7 breast cancer model, it was observed that these compounds significantly inhibited tumor growth and induced DNA fragmentation .
Enzyme Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold has been recognized for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDK2 has been linked to selective targeting of tumor cells . In vitro studies have demonstrated that derivatives of this scaffold can effectively inhibit CDK activity, thus providing a promising avenue for cancer treatment.
Table 2: CDK Inhibition Potency
| Compound | CDK Target | IC50 (nM) |
|---|---|---|
| Compound A | CDK2 | <100 |
| Compound B | CDK1 | <200 |
These compounds have shown to possess significant growth inhibitory activity through their interaction with ATP-binding sites in kinases due to their structural similarity to adenine .
Study on Antitumor Activity
A recent study focused on the synthesis and evaluation of new pyrazolo[3,4-d]pyrimidine derivatives demonstrated their potential as anticancer agents. The study reported that certain analogs exhibited enhanced cytotoxicity against various cancer cell lines including MCF-7 and HCT-116 . The results indicated that the introduction of specific substituents could significantly enhance the biological activity of these compounds.
Mechanistic Studies
Mechanistic studies utilizing molecular docking simulations revealed that these compounds bind effectively to the active sites of their target proteins, mimicking the interactions of known inhibitors like erlotinib . This binding affinity is crucial for their function as therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for preparing 1-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its analogs?
- Methodology : Pyrazolo[3,4-d]pyrimidine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Alkylation : Reacting a pyrazolo[3,4-d]pyrimidine precursor (e.g., compound 5 in ) with alkyl halides (e.g., ethyl or propyl halides) in dry acetonitrile under reflux conditions. The product is purified via recrystallization (e.g., acetonitrile or acetone) .
- Urea/thiourea derivatives : Reacting with isocyanates/isothiocyanates in dichloromethane with triethylamine as a base, followed by reflux and recrystallization .
- Key analytical validation : IR spectroscopy (e.g., NH/CN stretches) and (e.g., ethyl/propyl group signals at δ 1.2–1.5 ppm) confirm functionalization .
Q. How are structural ambiguities resolved in pyrazolo[3,4-d]pyrimidine derivatives during characterization?
- Advanced techniques :
- X-ray crystallography : Determines exact molecular geometry and substituent positions (e.g., crystal packing analysis in ) .
- Multinuclear NMR : distinguishes between C-3a (~110 ppm) and C-7a (~150 ppm) in the fused ring system, resolving regiochemical ambiguities .
- Contradiction management : Conflicting spectral data (e.g., overlapping NH signals) may require HSQC or COSY experiments to confirm connectivity .
Advanced Research Questions
Q. What strategies optimize reaction yields for N-alkylated pyrazolo[3,4-d]pyrimidines under conflicting literature conditions?
- Experimental design :
- Solvent selection : Dry aprotic solvents (acetonitrile, dichloromethane) minimize side reactions vs. polar solvents ( vs. 22) .
- Catalyst screening : Triethylamine or DMAP improves nucleophilic substitution efficiency for bulky alkyl groups .
Q. How do substituents on the pyrazolo[3,4-d]pyrimidine core influence bioactivity, and what computational tools predict this?
- Structure-activity relationship (SAR) :
- Anti-inflammatory potential : Electron-withdrawing groups (e.g., aryloxy in ) enhance binding to COX-2, validated via molecular docking .
- Enzyme inhibition : Methyl or ethyl groups at N1 improve metabolic stability (e.g., CYP450 interactions) .
- Computational methods :
- DFT calculations : Predict electronic effects of substituents (e.g., HOMO-LUMO gaps affecting reactivity) .
- MD simulations : Assess binding dynamics with biological targets (e.g., kinases or inflammatory mediators) .
Q. What are the limitations of traditional synthetic routes, and how can green chemistry principles address them?
- Challenges :
- Solvent waste : Traditional methods rely on volatile organic solvents (e.g., acetonitrile) .
- Energy intensity : Prolonged reflux (8–12 hours) increases carbon footprint .
- Innovative solutions :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) and improves yields () .
- Solvent-free conditions : Mechanochemical grinding or solid-supported reagents minimize waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
